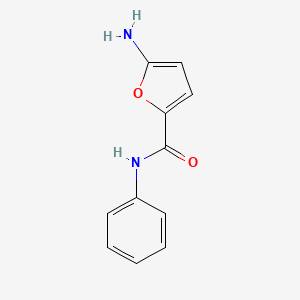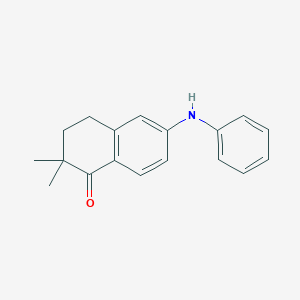
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a benzene ring fused with an oxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate ortho-substituted phenol.
Attachment of the Dodec-1-yn-1-yl Group: The dodec-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzoxaborole derivatives.
Scientific Research Applications
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the benzoxaborole core can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The dodec-1-yn-1-yl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(Dodec-1-yn-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: This compound shares the dodec-1-yn-1-yl group but differs in its core structure, which includes a trisilane moiety.
5-(Dodec-1-yn-1-yl)-2-hydroxybenzene-1,3-dicarbaldehyde: This compound also contains the dodec-1-yn-1-yl group but has a different aromatic core with aldehyde functionalities.
Uniqueness
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol is unique due to its benzoxaborole core, which imparts specific chemical reactivity and potential biological activity. The presence of the dodec-1-yn-1-yl group further enhances its properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
832725-68-5 |
|---|---|
Molecular Formula |
C19H27BO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
3-dodec-1-ynyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C19H27BO2/c1-2-3-4-5-6-7-8-9-10-11-16-19-17-14-12-13-15-18(17)20(21)22-19/h12-15,19,21H,2-10H2,1H3 |
InChI Key |
PKJQVKQJWKGFSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C#CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


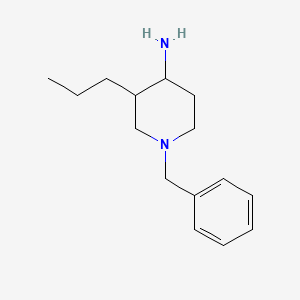

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
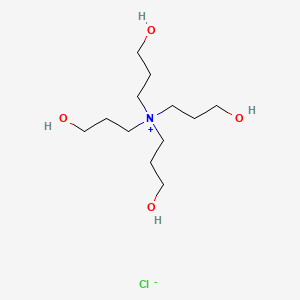
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
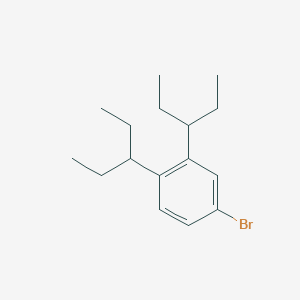
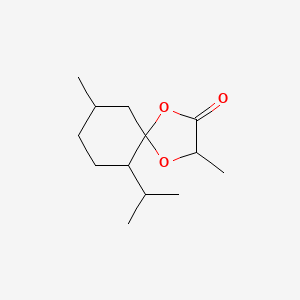


![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
